2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-12-5-3-6-13(9-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-8-4-7-14(22)10-15/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSOKAGPISPVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its diverse potential biological activities. It features a unique molecular structure that incorporates several functional groups, including an amine, oxadiazole, pyrazole, and a fluorophenyl moiety. This structural diversity suggests potential therapeutic applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C21H19FN6O2S
- Molecular Weight : Approximately 456.5 g/mol
- Structural Components :
- Oxadiazole Ring : Known for various biological activities including anticancer properties.
- Pyrazole Moiety : Associated with anti-inflammatory and analgesic effects.
- Fluorophenyl Group : May enhance biological activity due to its electron-withdrawing properties.
Anticancer Properties
Research indicates that compounds containing oxadiazole and pyrazole scaffolds often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HCT-116 (Colon Cancer) | 36 |
| Example B | HeLa (Cervical Cancer) | 34 |
| Example C | MCF-7 (Breast Cancer) | <100 |
These findings suggest that This compound may also possess similar anticancer activities due to its structural analogies with known active compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Some derivatives affect the cell cycle, preventing cancer cells from dividing.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds:
-
Synthesis Methods :
- Multi-step organic reactions are typically employed to synthesize this compound.
- Common methodologies include the reaction of aminoguanidines with appropriate phenyl groups.
-
Structure–Activity Relationship (SAR) :
- The presence of specific substituents on the pyrazole or oxadiazole rings can significantly influence biological activity.
- Electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce it.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and metabolic stability of similar compounds:
| Compound | Cell Line Tested | Result |
|---|---|---|
| Compound X | HepG2 (Liver Cancer) | Significant inhibition at 12.5 µg/mL |
| Compound Y | MCF-7 (Breast Cancer) | Induced apoptosis at varying concentrations |
These studies reinforce the potential of this compound as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
